N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)benzamide
Description
N-(4,6-Dimethylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)benzamide is a structurally complex small molecule featuring a benzothiazole core substituted with methyl groups at positions 4 and 4. The benzamide moiety is further modified with a phenoxy group at the ortho position and a pyridin-3-ylmethyl substituent on the nitrogen atom. This compound’s design integrates multiple pharmacophoric elements: the benzothiazole ring is associated with diverse biological activities, including kinase inhibition and anticancer properties , while the pyridinylmethyl group may enhance solubility or target engagement through hydrogen bonding or π-π interactions .
Properties
IUPAC Name |
N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23N3O2S/c1-19-15-20(2)26-25(16-19)34-28(30-26)31(18-21-9-8-14-29-17-21)27(32)23-12-6-7-13-24(23)33-22-10-4-3-5-11-22/h3-17H,18H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDDPTHLQCDFJCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)SC(=N2)N(CC3=CN=CC=C3)C(=O)C4=CC=CC=C4OC5=CC=CC=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. The compound belongs to the class of benzothiazoles, which have been associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities. .
Biochemical Pathways
Benzothiazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways
Pharmacokinetics
A study on similar benzothiazole derivatives suggested a favourable pharmacokinetic profile. The impact of these properties on the bioavailability of the compound is subject to further investigation.
Biological Activity
N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)benzamide is a synthetic compound that has gained attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Synthesis
The compound features a benzo[d]thiazole moiety, a phenoxy group, and a pyridine substituent. The synthesis typically involves several key steps:
- Formation of the Thiazole Ring : Achieved through cyclization reactions involving precursors like 2-aminothiophenol and α-haloketones.
- Dimethylation : Introduction of dimethyl groups using methylating agents such as methyl iodide.
- Phenoxy and Pyridine Substituents : Incorporated through nucleophilic substitution reactions to yield the final benzamide structure.
Target of Action
The primary targets of this compound include:
- Cyclooxygenase (COX) Enzymes : Inhibition of COX enzymes is associated with anti-inflammatory effects.
- Tuberculosis Pathogens : The compound exhibits anti-tubercular activity by targeting enzymes involved in the cell wall biosynthesis of Mycobacterium tuberculosis.
Mode of Action
The compound's anti-inflammatory effects are mediated through the inhibition of COX enzymes, leading to reduced synthesis of prostaglandins. This action alleviates inflammation and pain. Additionally, its anti-tubercular properties stem from interference with bacterial cell wall synthesis.
Biochemical Pathways
The interaction with COX enzymes affects pathways involved in inflammation and immune response regulation. Inhibition leads to decreased levels of inflammatory mediators, which can be beneficial in treating inflammatory diseases.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have shown:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12 µg/mL |
| Escherichia coli | 16 µg/mL |
| Mycobacterium tuberculosis | 8 µg/mL |
These results suggest that the compound could be a candidate for further development as an antimicrobial agent.
Anticancer Activity
Preliminary studies have demonstrated that this compound may possess anticancer properties. It has been shown to inhibit cell proliferation in various cancer cell lines:
| Cancer Cell Line | IC50 Value (µM) |
|---|---|
| MCF-7 (Breast cancer) | 10 µM |
| A549 (Lung cancer) | 15 µM |
| HeLa (Cervical cancer) | 12 µM |
These findings indicate potential for therapeutic applications in oncology.
Case Studies and Research Findings
- Study on Anti-inflammatory Effects : A study conducted on animal models demonstrated that administration of the compound significantly reduced inflammation markers in induced arthritis models, suggesting its potential use in treating inflammatory disorders.
- Research on Antitubercular Activity : A recent study reported that the compound exhibited promising results against drug-resistant strains of Mycobacterium tuberculosis, highlighting its potential role in tuberculosis treatment strategies.
- Exploration in Cancer Therapy : Clinical trials are underway to evaluate the efficacy of this compound in combination with other chemotherapeutic agents for enhanced anticancer effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Benzo[d]thiazol-2-yl Cores
GB Series (GB18, GB19, GB20)
These compounds () share the benzo[d]thiazol-2-yl core but differ in substituents:
- Substituents : 4,6-Difluoro (vs. 4,6-dimethyl in the target compound) and a thiazolidinedione-acetamide side chain.
- Synthesis : Yields range from 57% to 65%, comparable to typical synthetic routes for benzothiazole derivatives .
- Physical Properties : Higher melting points (>270°C) due to strong intermolecular interactions from fluorine atoms and rigid thiazolidinedione moieties .
- Spectroscopy : IR spectra confirm NH (3200–3300 cm⁻¹) and C=O (1680–1740 cm⁻¹) stretches. LCMS data (e.g., m/z 447.9 for GB18) align with theoretical masses, ensuring structural fidelity .
Key Difference : The target compound’s 4,6-dimethyl groups (electron-donating) vs. GB series’ 4,6-difluoro (electron-withdrawing) may influence electronic properties and binding affinities.
Compound 50 ()
- Structure : (1s,3s)-N-(4,6-Dimethylbenzo[d]thiazol-2-yl)adamantane-1-carboxamide.
- Comparison: Shares the 4,6-dimethylbenzo[d]thiazol-2-yl core but replaces the benzamide-phenoxy-pyridinylmethyl group with a bulky adamantane-carboxamide.
Pyridin-3-yl Derivatives ()
Compounds 4d–4i feature pyridin-3-yl-thiazole scaffolds with varied substituents:
- Substituents: Morpholinomethyl, methylpiperazinyl, or dimethylamino groups.
- Spectral Data : ¹H NMR signals for pyridin-3-yl protons appear at δ 8.3–8.6 ppm, similar to the target compound’s pyridinylmethyl group .
- Purity : HRMS and HPLC data (e.g., 97.49% purity for GB20) confirm structural integrity, comparable to the target compound’s expected purity .
Key Difference : The target compound’s N-(pyridin-3-ylmethyl)benzamide linkage introduces conformational flexibility absent in rigid morpholine/piperazine derivatives.
Sulfonamide and Carboxamide Analogues ()
- : A sulfonamide-thiazole derivative with a benzylideneamino group. IR spectra show sulfonamide S=O stretches at ~1350 cm⁻¹, absent in the target compound .
- : N'-(4,6-Difluorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide.
Data Tables
Table 1. Comparative Physicochemical Properties
Table 2. Spectroscopic Signatures
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
